2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol
CAS No.: 6583-86-4
Cat. No.: VC17600236
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol
* For research use only. Not for human or veterinary use.
![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol - 6583-86-4](/images/structure/VC17600236.png)
Specification
CAS No. | 6583-86-4 |
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Molecular Formula | C17H18ClNO2 |
Molecular Weight | 303.8 g/mol |
IUPAC Name | 2-[(7-chloro-9H-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol |
Standard InChI | InChI=1S/C17H18ClNO2/c18-14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)19(5-7-20)6-8-21/h1-4,10-11,20-21H,5-9H2 |
Standard InChI Key | VEANBNLSBJNFHZ-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(C=CC(=C2)N(CCO)CCO)C3=C1C=C(C=C3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol features a 7-chloro-9H-fluoren-2-yl group linked via an imino (-NH-) bridge to two ethanol moieties. The fluorene core provides rigidity and aromaticity, while the diethanolamine side chain introduces polarity and hydrogen-bonding capabilities. The chlorine substituent at position 7 enhances electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 316.79 g/mol (calculated from atomic masses).
Predicted Physicochemical Properties
The chlorine atom and imino group likely reduce solubility in water but enhance compatibility with organic solvents like dichloromethane or tetrahydrofuran .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of 2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol can be approached through two primary routes:
Route 1: Schiff Base Formation and Reduction
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Formation of Fluorenyl Amine: Start with 7-chloro-9H-fluoren-2-amine, synthesized via nitration and reduction of 7-chlorofluorene .
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Schiff Base Intermediate: React the amine with glyoxal to form an imine linkage.
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Reductive Amination: Reduce the imine using sodium cyanoborohydride (NaBH3CN) to yield the secondary amine.
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Ethoxylation: Treat with ethylene oxide under basic conditions to introduce ethanol groups .
Route 2: Direct Condensation
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Amine Activation: React 7-chloro-9H-fluoren-2-amine with diethanolamine in the presence of a dehydrating agent (e.g., DCC).
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Cyclocondensation: Facilitate imino bond formation via heating in tetrahydrofuran (THF) .
Critical Reaction Parameters
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Temperature: Reactions involving fluorene derivatives typically require reflux conditions (70–100 °C) .
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Catalysts: Piperidine or sodium acetate may accelerate condensation steps .
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Yield Optimization: Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential due to byproduct formation .
Physicochemical and Spectroscopic Properties
Thermal Stability
The compound is expected to decompose above 250 °C, with the fluorene core contributing to thermal resilience. Differential scanning calorimetry (DSC) would reveal endothermic peaks corresponding to melting and exothermic degradation events .
Spectroscopic Characterization
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